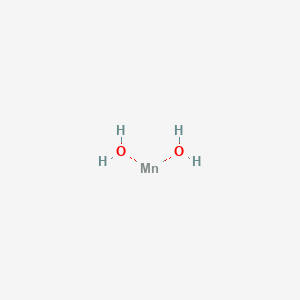

Manganese;dihydrate

Description

Significance in Contemporary Chemical Sciences Research

In modern chemical sciences, manganese dihydrate compounds are pivotal in several key research areas, primarily catalysis and materials science. Their importance stems from manganese's variable oxidation states, which facilitates redox processes essential for catalytic cycles and electrochemical applications. rsc.org

Catalysis: Manganese(III) acetate (B1210297) dihydrate is a prominent example, widely employed as a mild and selective oxidizing agent in organic synthesis. lookchem.comcymitquimica.com It is instrumental in initiating radical cyclization reactions to form new carbon-carbon bonds, a cornerstone in the synthesis of complex natural products. mdpi.com The mechanism often involves the formation of a manganese(III)-enolate complex, which then generates a carbon radical through the reduction of Mn(III) to Mn(II). mdpi.com Beyond organic synthesis, manganese-based materials derived from dihydrate precursors are investigated for crucial environmental and energy-related catalytic processes. These include the oxygen evolution reaction (OER), which is fundamental to water splitting for hydrogen fuel production, and the selective catalytic reduction (SCR) of nitrogen oxides (NOx) in exhaust fumes. rsc.orgnih.gov

Materials Science: Manganese dihydrates serve as critical precursors for the synthesis of advanced manganese-based materials. For instance, manganese(III) acetate dihydrate is used to produce manganese oxide (Mn₃O₄) nanostructures and nanoparticles, which are evaluated as high-capacity anode materials for lithium-ion batteries and as electrode materials for supercapacitors. ontosight.aisigmaaldrich.com The ability to create two-dimensional (2D) nanostructured materials from these precursors is a significant advantage, as 2D materials offer a high surface area-to-volume ratio and abundant active sites, enhancing performance in energy storage and catalysis. rsc.org Research also extends to hydrated layered manganese dioxides, such as birnessite, which can be synthesized from related precursors and exhibit interesting ion-exchange and electrochemical properties. researchgate.net

Coordination Chemistry: The structural diversity of manganese dihydrates makes them subjects of fundamental interest in coordination chemistry. The study of compounds like manganese(III) acetate dihydrate provides insights into less common oxidation states, such as the relatively unstable Mn(III) state. cymitquimica.com Furthermore, research into compounds like manganese(II) formate (B1220265) dihydrate has led to the synthesis of crystals with two-dimensional (2D) magnetic networks, which are valuable for investigating magnetic phenomena in low-dimensional systems. jps.jp

Historical Context of Academic Inquiry into Manganese Dihydrate Systems

Academic investigation into manganese dihydrate systems has a rich history, with foundational work dating back to the mid-20th century. Early research was primarily focused on the synthesis, isolation, and basic characterization of these compounds.

One of the earliest documented syntheses is that of manganese(II) perrhenate (B82622) dihydrate (Mn(ReO₄)₂·2H₂O) , first described by W. T. Smith and G. E. Maxwell in 1949. mdpi.com Their work detailed the reaction of manganese(II) carbonate with perrhenic acid and established fundamental physicochemical properties like solubility and density. mdpi.com

Studies on other manganese dihydrates, such as manganese(II) malonate dihydrate , gained traction in the 1970s. This research aimed to understand the stereochemistry and coordination variability of the malonate ligand with the Mn(II) ion in the crystalline state. sci-hub.se Similarly, the crystal structure of manganese pyrophosphate dihydrate (Mn₂P₂O₇·2H₂O) was a subject of investigation during the same period. acs.org

In the 1980s, research expanded to explore the physical properties of these compounds. For example, manganese(II) formate dihydrate (Mn(HCOO)₂·2H₂O) was studied as part of a broader investigation into two-dimensional magnetic systems. jps.jp Scientists synthesized related compounds, like manganese formate di-urea, to create new materials with quasi-2D magnetic networks, indicated by measurements of their magnetic susceptibility. jps.jp These historical studies laid the groundwork for the modern applications of manganese dihydrates by establishing reliable synthesis routes and providing initial characterization of their structural and physical properties.

Current Research Landscape and Emerging Areas of Focus

The current research landscape for manganese dihydrates is characterized by a strong focus on applying these compounds to address global challenges in energy, environment, and technology. Researchers are moving beyond fundamental characterization to engineer materials with specific functionalities.

Energy Storage and Conversion: A major thrust of current research is the use of manganese dihydrates as precursors for electrode materials in batteries and supercapacitors. rsc.org Manganese oxides derived from these hydrates are attractive due to their high theoretical capacity, low cost, and environmental friendliness. rsc.orgrsc.org Recent studies focus on creating nanostructured manganese oxides with controlled morphology (nanowires, nanosheets) to maximize surface area and enhance electrochemical performance. rsc.org Another emerging area is the development of water oxidation catalysts inspired by the manganese cluster in photosystem II. Hydrated manganese(II) phosphate (B84403), for example, has been identified as a promising water oxidation catalyst that functions under neutral pH conditions. acs.org

Environmental Remediation and Green Chemistry: There is growing interest in using manganese-based materials for environmental applications. This includes the development of catalysts for the low-temperature selective catalytic reduction (SCR) of NOx from industrial and vehicle emissions. nih.gov Additionally, novel nanostructures synthesized from manganese acetate tetrahydrate are being explored for the efficient removal of organic dyes from wastewater through adsorption. rsc.org A particularly innovative approach involves the sustainable production of manganese compounds. For example, a recent hydrometallurgical technology was developed to produce manganese(II) perrhenate dihydrate entirely from recycled waste streams, specifically superalloy scraps and spent Li-ion batteries. mdpi.com

Advanced Materials Synthesis: Modern synthesis techniques are enabling the creation of novel and complex manganese-based materials from dihydrate precursors. The Pechini sol-gel method, for instance, has been used to synthesize mixed-metal oxide nanostructures like MgMn₂O₄/Mn₂O₃. rsc.org These methods allow for precise control over the crystallite size and morphology of the final material. rsc.org Research also continues in coordination chemistry, with the synthesis of complex manganese(IV) complexes from manganese(II) acetate, demonstrating in-situ oxidation of the manganese center during a template-driven reaction. jocpr.comresearchgate.net

Table 1: Overview of Selected Manganese Dihydrate Compounds and Their Research Applications This table is interactive. Click on the headers to sort the data.

Note: While Mn₃(PO₄)₂·3H₂O is a trihydrate, it is included as a closely related and highly relevant example in the field of hydrated manganese catalysts.

Table 2: Research Findings on Materials Derived from Manganese Dihydrates This table is interactive. Click on the headers to sort the data.

Properties

IUPAC Name |

manganese;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.2H2O/h;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQJYWORJJEMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Mn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4MnO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10940448 | |

| Record name | Manganese hydroxide (Mn(OH)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.969 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18933-05-6 | |

| Record name | Manganese hydroxide (Mn(OH)2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018933056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese hydroxide (Mn(OH)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese hydroxide (Mn(OH)2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Crystal Growth Techniques

Chemical Synthesis Pathways and Mechanism Elucidation

Chemical synthesis routes for manganese dihydrate primarily involve oxidation-reduction reactions and controlled precipitation. These methods offer versatility in producing manganese dihydrate with desired characteristics.

Oxidation-Reduction Routes for Manganese Dihydrate Production

Oxidation-reduction (redox) reactions are a cornerstone in the synthesis of manganese compounds. For manganese dihydrate, these routes often involve the oxidation of manganese(II) precursors or the reduction of higher-valent manganese species.

One common approach involves the oxidation of Mn(II) salts. For instance, manganese(II) acetate (B1210297) can be oxidized using agents like potassium permanganate (B83412) in acetic acid to produce manganese(III) acetate dihydrate. This method is widely documented and can yield high-purity products. Another amine/oxygen-mediated oxidation process starts with the precipitation of manganese(II) hydroxide (B78521) (Mn(OH)₂) from a Mn(II) salt solution using ammonia. Subsequently, atmospheric oxygen oxidizes the Mn(OH)₂ to manganese(III) oxide-hydroxide (MnO(OH)), which is then treated with acetic acid to form manganese(III) acetate dihydrate. This pathway is advantageous as it avoids costly oxidants and operates at ambient temperatures.

Conversely, reduction routes can also be employed. For example, manganese oxides of higher valence can be reduced to produce Mn(OH)₂. k-state.edu The reduction of potassium permanganate by hydrogen peroxide in a neutral medium is another pathway to synthesize manganese oxides, which can be precursors to the dihydrate form. mdpi.com The choice of oxidizing or reducing agent and the reaction conditions play a pivotal role in determining the final product's characteristics.

A summary of common redox reactions for producing manganese-containing compounds is presented below:

| Precursor(s) | Oxidizing/Reducing Agent(s) | Product | Reference |

| Manganese(II) acetate | Potassium permanganate | Manganese(III) acetate dihydrate | |

| Manganese(II) hydroxide | Atmospheric oxygen | Manganese(III) oxide-hydroxide | |

| Higher valence manganese oxides | - | Manganese(II) hydroxide | k-state.edu |

| Potassium permanganate | Hydrogen peroxide | Manganese dioxide | mdpi.com |

Controlled Precipitation and Crystallization Strategies

Controlled precipitation is a fundamental technique for synthesizing manganese dihydrate, often by reacting a soluble manganese(II) salt with an alkali metal hydroxide. The most common reaction is the precipitation of manganese(II) hydroxide from an aqueous solution of a manganese(II) salt, such as manganese sulfate (B86663) or manganese chloride, using sodium hydroxide or potassium hydroxide. wikipedia.org The general reaction is:

Mn²⁺ + 2OH⁻ → Mn(OH)₂

The control of parameters such as pH, temperature, and reactant concentration is critical for influencing the crystallinity and morphology of the resulting manganese hydroxide. For instance, the precipitation of manganese from wastewater using oxalate (B1200264) anions can be effectively controlled by pH. cabidigitallibrary.org The optimal pH for manganese oxalate precipitation was found to be around 5.5. cabidigitallibrary.org

Crystallization strategies are often employed post-precipitation to enhance the purity and crystal quality of the product. Recrystallization is a common method to achieve purity levels exceeding 99.99%. The choice of solvent and the rate of cooling or evaporation are key factors in controlling the crystal growth. For example, slow evaporation of a solution containing Mn(NCS)₂ and 3-cyanopyridine (B1664610) at 25°C produces crystals of the dihydrate.

Manipulating crystallization conditions can also lead to different crystal structures. Techniques to optimize crystallization include:

Adjusting pH: Altering the pH of the crystallization medium can influence crystal habit and size. hamptonresearch.com

Varying Temperature: Temperature can affect solubility and nucleation rates, thereby impacting crystal growth. hamptonresearch.com

Using Additives: The presence of certain ions or molecules can direct crystal growth in specific ways. hamptonresearch.com

Electrochemical Synthesis Approaches for Manganese Dihydrates

Electrochemical methods provide an alternative and often more controlled route for the synthesis of manganese dihydrates. These techniques rely on the application of an electric potential to drive the desired chemical reactions at an electrode surface.

Anodic Oxidation Processes for Manganese Dihydrate Formation

Anodic oxidation involves the oxidation of a manganese species at the anode of an electrochemical cell. A common approach is the electrochemical oxidation of manganese(II) acetate in acetic acid to produce manganese(III) acetate dihydrate. wikipedia.org This method offers a clean and efficient alternative to chemical oxidation.

The formation of manganese hydroxide can also be achieved through electrochemical means. In this process, manganese metal can be oxidized to form manganese(II) hydroxide, which can then passivate the metal surface. k-state.edu This Mn(OH)₂ can be further oxidized to higher valence manganese oxides or hydroxides depending on the applied potential. k-state.edu

A specific technique involves multipotential electrodeposition, where alternating oxidizing and reducing potentials are applied. This method has been used to grow manganese oxide films containing a mixture of Mn²⁺, Mn³⁺, and Mn⁴⁺ oxidation states. acs.org The oxidizing potential oxidizes Mn²⁺ ions to form MnO₂, while the reducing potential can lead to the formation of Mn(OH)₂ by increasing the local pH through nitrate (B79036) reduction. acs.org

Influence of Electrochemical Parameters on Product Characteristics

The characteristics of the electrochemically synthesized manganese dihydrate are highly dependent on the electrochemical parameters employed during the synthesis. These parameters include:

Applied Potential/Voltage: The potential applied to the working electrode directly influences the oxidation state of the manganese and the reaction kinetics. For instance, in the electrodeposition of Mn(OH)₂ nanowire films, a voltage of -1.3 V was applied. iastate.edunih.gov

Current Density: The current density affects the rate of deposition and can influence the morphology and density of the resulting film. Studies on Mn(OH)₂ nanoflakes for supercapacitors showed a maximum specific capacitance at a current density of 0.6 mA cm⁻¹. researchgate.net

Deposition Time: The duration of the electrochemical process determines the thickness and amount of the deposited material. acs.org

Electrolyte Composition and Additives: The composition of the electrolyte, including the concentration of manganese ions and the presence of supporting electrolytes or surfactants, plays a crucial role. For example, the addition of sodium dodecyl sulfate (SDS) as a surfactant during the electrodeposition of Mn(OH)₂ was found to be vital in modifying the structure by controlling the nucleation and growth mechanism, leading to the formation of nanowire arrays. iastate.edumdpi.com

The table below summarizes the effect of various electrochemical parameters on the product characteristics:

| Electrochemical Parameter | Influence on Product Characteristics | Example | Reference |

| Applied Potential | Controls oxidation state and reaction kinetics | -1.3 V for Mn(OH)₂ nanowire deposition | iastate.edunih.gov |

| Current Density | Affects deposition rate and morphology | 0.6 mA cm⁻¹ for optimal Mn(OH)₂ nanoflake capacitance | researchgate.net |

| Deposition Time | Determines film thickness | 40-60 minutes for optimal MnOₓ film activity | acs.org |

| Electrolyte Composition | Influences structure and morphology | SDS addition leads to nanowire formation | iastate.edumdpi.com |

Solvothermal and Hydrothermal Synthesis Methods

Solvothermal and hydrothermal syntheses are versatile methods for producing crystalline materials from solutions under elevated temperatures and pressures. These techniques are particularly useful for synthesizing manganese dihydrate with controlled morphologies and crystal structures.

Hydrothermal synthesis involves using water as the solvent. Manganese hydroxide nanoparticles have been synthesized hydrothermally using sodium hydroxide and manganese dioxide powder as starting materials. researchgate.net The process typically involves heating the reactants in a sealed vessel (autoclave) to temperatures above the boiling point of water. This method can yield nanocrystalline Mn(OH)₂ with specific particle sizes, for instance, a crystallite size of 36 nm was reported for Mn(OH)₂ synthesized hydrothermally. researchgate.net

The hydrothermal method can also be used to produce more complex structures. For example, a one-dimensional chain complex of manganese(II), [Mn₅L₈(OH)₂], was synthesized through a hydrothermal reaction between Mn(II) ions and α-phenylcinnamic acid. oup.com Similarly, uniform Mn(OH)₂ nanocrystals with diameters of approximately 20 nm have been obtained via a hydrothermal reduction route using glycerol (B35011) and glycol as both reducing and stabilizing agents for KMnO₄. researchgate.net

During hydrothermal synthesis, the hydrolysis of [Mn(H₂O)₆]²⁺ species can lead to the formation of Mn(OH)ₓ species on the surface of the catalyst, which can be influenced by the pH of the reaction mixture. rsc.org

Solvothermal synthesis is a similar process but utilizes a non-aqueous solvent. While less commonly reported specifically for "manganese dihydrate," the principles of solvothermal synthesis are applicable. The choice of solvent can significantly influence the resulting product's properties due to differences in solvent polarity, boiling point, and coordinating ability.

Green Chemistry and Sustainable Synthesis Innovations

The imperative for environmentally benign chemical processes has spurred the development of green and sustainable methods for synthesizing manganese compounds. A notable innovation is the hydrometallurgical technology for producing manganese(II) perrhenate (B82622) dihydrate (Mn(ReO₄)₂·2H₂O) from recycled industrial waste. mdpi.com This process exemplifies the principles of a circular economy by utilizing waste streams, specifically scraps of Ni-based superalloys containing Rhenium and solutions from the leaching of black mass from spent Li-ion batteries containing Manganese. mdpi.com The method involves precipitating manganese(II) oxide from the battery waste leach solution, which is then reacted with a perrhenic acid solution derived from the superalloy scraps. The final product, Mn(ReO₄)₂·2H₂O, is obtained with a purity exceeding 99.0% through evaporation and recrystallization. mdpi.com This technology represents a significant advancement in sustainable production, aligning with the 6R principles (Reduce, Reuse, Recycle, Recover, Redesign, Remanufacture). mdpi.com

Another facet of green chemistry is the use of biological materials for nanoparticle synthesis. Plant extracts, for instance, offer an eco-friendly alternative to conventional chemical methods. Extracts from plants like Piper nigrum (black pepper) and green tomatoes have been successfully used as reducing and capping agents to synthesize manganese oxide nanoparticles from precursors such as manganese acetate tetrahydrate. globalresearchonline.netacs.org The process typically involves heating a solution of a manganese salt with the plant extract, leading to the reduction of manganese ions and the formation of nanoparticles. globalresearchonline.net Similarly, microorganisms like the bacterium Bacillus flexus have been employed to biosynthesize manganese oxide nanoparticles from manganese dichloride tetrahydrate, showcasing the potential of microbial processes in nanomaterial fabrication. frontiersin.org

Furthermore, sustainable innovations are targeting the core processes of manganese production itself. The HAlMan process, for example, offers a cleaner method for producing manganese metal and its alloys. researchfeatures.comresearchgate.net This method uses hydrogen for the reduction of manganese dioxide to manganese oxide, a process that produces water as a byproduct instead of the CO₂ generated in traditional carbothermic reduction. researchfeatures.com While this method produces the metal rather than a specific dihydrate compound, it underscores the broader shift towards sustainability in the entire manganese production lifecycle, which can provide greener starting materials for subsequent dihydrate synthesis. researchfeatures.comresearchgate.net

Gel Growth Techniques for Single Crystal Fabrication

Gel growth is a well-established technique for producing high-quality single crystals of compounds that have low solubility or decompose at relatively low temperatures. ijsrr.org This method is particularly effective because the gel medium suppresses convection and rapid nucleation, allowing for slow, controlled growth that often results in larger and more perfect crystals. ijsrr.orgnih.gov Various manganese dihydrate compounds, including manganese tartrate dihydrate and manganese malonate dihydrate, have been successfully crystallized using this approach. ijsrr.orgresearchgate.net

Single Diffusion Gel Method

The single diffusion method is a common and straightforward gel growth technique. In a typical setup, a glass tube is used as the crystallization vessel. crdeepjournal.orgias.ac.in A gel, such as silica (B1680970) hydrogel or agar-agar gel, is prepared and mixed with one of the reactants, which becomes embedded within the gel matrix. ijsrr.orgcrdeepjournal.org After the gel sets, a solution containing the second reactant is carefully poured on top. ijsrr.orgcrdeepjournal.org

The ions from the supernatant solution then slowly diffuse through the pores of the gel. ijsrr.org As they travel, they react with the ions present in the gel matrix, leading to a chemical reaction that forms the desired compound. For example, to grow manganese tartrate dihydrate, a tartrate solution can be incorporated into the gel, and a manganese chloride solution is added as the supernatant. ijsrr.org The manganese ions diffuse into the gel, reacting with the tartrate ions to form crystals of manganese tartrate. ijsrr.org Nucleation typically begins near the gel-solution interface, with crystal size and quality often improving at greater depths within the gel where the diffusion process is slower and more controlled. ijsrr.orgcrdeepjournal.org

Table 1: Experimental Parameters for Single Diffusion Gel Growth of Manganese Tartrate

| Parameter | Description | Source |

| Growth Medium | Agar-agar gel (1% w/v) or Silica hydrogel | crdeepjournal.org, ias.ac.in |

| Crystallization Vessel | Glass test tube (e.g., 25 mm diameter, 150 mm length) | crdeepjournal.org, ias.ac.in |

| Inner Reactant (in gel) | Tartrate solution (e.g., 1M Disodium Tartrate) | crdeepjournal.org |

| Outer Reactant (supernatant) | Manganese salt solution (e.g., 1M Manganese Chloride) | ijsrr.org, crdeepjournal.org |

| Temperature | Ambient/Room Temperature | crdeepjournal.org, researchgate.net |

| Growth Period | Nucleation starts within 24 hours; growth terminates after ~25 days | crdeepjournal.org |

Influence of Gel Matrix on Crystal Morphology and Purity

The gel matrix is not merely a passive medium; it actively influences the crystallization process. Its three-dimensional network serves as a crucible that holds crystal nuclei in their formation position, preventing sedimentation and unwanted movement. nih.govias.ac.in This suppression of gravity-induced convection is a key advantage, mimicking microgravity conditions and allowing for diffusion-controlled transport of nutrients to the growing crystal faces. nih.govmdpi.com

This controlled environment has a direct impact on the resulting crystals. Compared to crystals grown in a free solution, gel-grown crystals are often fewer in number but significantly larger and of higher quality, with more uniform and regular morphologies. nih.gov The porosity and density of the gel can be tuned to control the diffusion rate, which in turn affects the supersaturation level. mdpi.comosti.gov A slower diffusion rate maintains a low and stable supersaturation, which is ideal for growing large, defect-free single crystals. ijsrr.orgmdpi.com For instance, in the growth of manganese tartrate dihydrate, it was observed that a greater number of small crystals formed near the gel-solution interface where the reactant concentration is high, while larger, better-formed crystals grew deeper within the gel over time. ijsrr.org The gel framework can also influence the crystal habit; spherulitic morphologies have been reported for mixed iron-manganese tartrate crystals grown in gels. ias.ac.in

Evaporation-Assisted Aqueous Routes for Crystal Growth

Evaporation-assisted aqueous synthesis is another effective method for growing large, high-quality crystals. This technique relies on the slow evaporation of the solvent from a precursor solution at a constant temperature, typically room temperature. acs.org The gradual removal of the solvent slowly increases the solute concentration, maintaining a state of mild supersaturation for an extended period. acs.orgresearchgate.net This sustained supersaturation is crucial for the continuous and steady growth of crystals. acs.org

This method has been successfully applied to grow large single crystals of manganese hydrogen phosphate (B84403) trihydrate (Mn(PO₃OH)·3H₂O). acs.org In this process, an aqueous solution containing manganese chloride (MnCl₂) and diammonium hydrogen phosphate ((NH₄)₂HPO₄) is prepared. acs.org The slow evaporation of water at room temperature allows for the formation of transparent, unbranched crystals over several weeks. acs.org

To further control the crystallization process, chelating agents like citric acid can be added to the precursor solution. acs.orgacs.org The chelating agent complexes with the Mn²⁺ ions, slowing their release and incorporation into the crystal lattice. acs.org This moderation of the reaction rate helps to maintain ideal supersaturation conditions for a longer duration, resulting in the growth of even larger and more perfect crystals, with sizes reported to be above 2 mm. acs.org

Table 2: Key Factors in Evaporation-Assisted Growth of Manganese Phosphate Hydrates

| Factor | Influence on Crystal Growth | Source |

| Slow Solvent Evaporation | Maintains a prolonged state of mild supersaturation, enabling continuous growth. | acs.org, researchgate.net |

| Constant Temperature | Ensures stable growth conditions (e.g., Room Temperature). | acs.org |

| Chelating Agent (e.g., Citric Acid) | Complexes with Mn²⁺ ions, slowing the reaction rate and promoting larger, higher-quality crystals. | acs.org, acs.org |

| Solution Volume | Increasing the total volume of the precursor solution helps maintain mild supersaturation for longer. | acs.org |

| Aging Time | Longer aging periods (e.g., 8 weeks) allow for the growth of significantly larger crystals. | acs.org |

Comprehensive Structural Elucidation and Crystallographic Investigations

X-ray Diffraction (XRD) Studies

X-ray diffraction is a fundamental, non-destructive technique for probing the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms within the crystal, researchers can deduce the crystal's structure, including lattice parameters and phase composition.

Single Crystal X-ray Diffraction for Precise Structural Determination

The manganese(II) ion in these dihydrate compounds typically exhibits a distorted octahedral coordination geometry. For instance, in poly-bis(μ-dimethylphosphinato)diaquomanganese(II), the structure consists of infinite chains of Mn(II) atoms linked by double phosphinate bridges, with the coordination sphere completed by two water molecules. The Mn-O bond lengths were determined to be 2.156(2) Å and 2.212(2) Å for the phosphinato ligands and 2.247(2) Å for the water molecules.

Similarly, in diaquabis(pyrazine-2-carboxylato-κ²N¹,O)manganese(II) dihydrate, the Mn(II) atom is located on an inversion center and is coordinated by two water molecules and two chelating 2-pyrazinecarboxylato groups, resulting in a distorted octahedral environment. The crystal structures of various manganese dihydrate complexes have been meticulously determined, providing a wealth of data on their crystallographic parameters.

Interactive Table 1: Selected Crystallographic Data for Various Manganese Dihydrate Compounds from Single Crystal XRD.

Click to view data

| Compound Name | Crystal System | Space Group | Cell Parameters (Å, °) | Z | Reference |

|---|---|---|---|---|---|

| poly-bis(μ-dimethylphosphinato)diaquomanganese(II) | Monoclinic | C2/c | a=20.722, b=4.8652, c=11.0689, β=102.209 | 4 | |

| diaquabis(pyrazine-2-carboxylato)manganese(II) dihydrate | Monoclinic | P2₁/n | a=7.233, b=13.003, c=8.257, β=102.207 | 2 | |

| Tetraaquabis[4-(pyrazin-2-ylsulfanylmethyl)benzoato]manganese(II) dihydrate | Monoclinic | P2₁/c | a=16.587, b=7.8928, c=10.986, β=94.38 | 2 | |

| manganese(II) formate (B1220265) dihydrate | High-quality single-crystal X-ray diffraction data has been collected at multiple temperatures (100 K and 16 K) to determine the charge density. |

Powder X-ray Diffraction for Phase Identification and Crystalline Nature

Powder X-ray diffraction (PXRD) is an indispensable tool for identifying crystalline phases and confirming the bulk purity of a synthesized material. Unlike SCXRD, which analyzes a single crystal, PXRD uses a finely powdered sample, providing an diffraction pattern that is characteristic of the material's crystal structure.

For manganese dihydrate compounds, PXRD is routinely used to confirm the formation of the desired product and to detect the presence of any impurities or different hydration states. For example, in the synthesis of manganese(II) acetate (B1210297), PXRD can distinguish between the tetrahydrate and dihydrate forms. The analysis of a freeze-dried manganese(II) acetate sample showed a diffraction pattern that differed from the starting tetrahydrate, suggesting a phase transformation to the dihydrate form.

Furthermore, Rietveld refinement of PXRD data is a powerful technique used to refine the crystal structure of a material from its powder pattern. This method was successfully applied to study the crystal structure of manganese(III) dihydrogen triphosphate dihydrate, MnH₂P₃O₁₀·2H₂O. The refinement confirmed that the compound crystallizes in the monoclinic space group P2/c and provided precise unit cell dimensions. In another study, Rietveld refinement of a bulk powder sample containing two different manganese acetate compounds allowed for the quantification of each phase, revealing the sample contained 84.88 wt% of an anhydrous compound and 15.15 wt% of its dihydrate counterpart.

Strategies for Addressing Discrepancies in Reported Crystallographic Parameters

Discrepancies in crystallographic data reported in the literature can arise from various sources, including differences in experimental conditions (e.g., temperature, humidity), non-isomorphism between crystals, or inherent structural complexities like crystal twinning or stacking faults.

One significant challenge is anisotropic peak broadening in powder diffraction patterns, where diffraction peaks have different widths. This was observed in the PXRD pattern of MnH₂P₃O₁₀·2H₂O, where reflections with certain indices were substantially widened. This phenomenon, which could not be explained by simple crystallite size effects, was attributed to the presence of stacking faults. To obtain accurate structural data, a phenomenological treatment of this line broadening was employed during the Rietveld refinement. Similarly, for manganese oxalate (B1200264) dihydrate (MnC₂O₄·2H₂O), standard Rietveld refinement failed to properly fit the powder pattern, indicating structural disorder. An improved fit was achieved by implementing an order-disorder scheme that accounted for displacement vectors, or by using a two-phase model derived from the decomposition of a trihydrate precursor.

Other strategies to resolve discrepancies include:

Improving Data Collection: Utilizing high-brilliance synchrotron radiation and cryogenic cooling can enhance data quality and resolution, minimizing experimental errors.

Advanced Refinement Methods: Techniques like maximum likelihood refinement can better model uncertainties in the data.

Multi-crystal Averaging: Combining data from multiple crystals can improve the signal-to-noise ratio, leading to more reliable structural models.

Controlling Experimental Conditions: Replicating experiments under tightly controlled conditions, such as temperature and humidity, is crucial for ensuring reproducibility and resolving inconsistencies related to hydration levels.

Advanced Electron Microscopy for Morphological and Elemental Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology, size, and surface features of materials at the micro- and nanoscale.

TEM provides higher resolution imaging, allowing for the visualization of nanoscale features and the determination of crystallite size. It has been employed to study manganese-doped nanoparticles, revealing particle sizes and shapes, such as triangular and cubic, which are typical for specific crystalline phases.

Energy Dispersive X-ray Spectroscopy (EDX) for Compositional Insights

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique, often coupled with SEM or TEM, used for the elemental analysis or chemical characterization of a sample. It works by detecting the characteristic X-rays emitted from a sample when it is bombarded by an electron beam. This allows for a semi-quantitative determination of the elemental composition of the analyzed volume.

EDX analysis is crucial for confirming the presence of manganese and other expected elements in dihydrate compounds and their precursors. For instance, in studies involving the formation of oxalates on manganese-bearing minerals, EDX was used to control and determine the elemental composition of the newly formed crystals. It can also verify the incorporation of dopants or the ratio of different metals in mixed-metal compounds. In the analysis of materials coated with manganese oxides, EDX mapping can show the distribution of elements on the surface, confirming the presence of a manganese-containing film.

Table 2: Compound Names Mentioned in the Article.

Click to view table

| Compound Name |

|---|

| poly-bis(μ-dimethylphosphinato)diaquomanganese(II) |

| diaquabis(pyrazine-2-carboxylato-κ²N¹,O)manganese(II) dihydrate |

| Tetraaquabis[4-(pyrazin-2-ylsulfanylmethyl)benzoato]manganese(II) dihydrate |

| manganese(II) formate dihydrate |

| manganese(II) acetate dihydrate |

| manganese(II) acetate tetrahydrate |

| manganese(III) dihydrogen triphosphate dihydrate |

| manganese oxalate dihydrate |

| manganese oxalate trihydrate |

| nickel manganese oxalate |

Polymorphism and Hydration State Investigations of Manganese Dihydrates

Manganese(II) ions readily form hydrated salts, with the dihydrate being a common state alongside other hydrates like the tetrahydrate. wikipedia.org The specific hydration state and polymorphic form that crystallizes are sensitive to the synthesis conditions.

A notable example of polymorphism is observed in bis(glycine)manganese(II) bromide dihydrate, which exists in at least two crystalline forms: a monoclinic (P2Jc) and an orthorhombic (Pbea) structure. iucr.org Both forms feature a polymeric chain structure, but they differ in the arrangement of these chains. iucr.org In both polymorphs, the manganese atom is coordinated in a distorted octahedral geometry. iucr.org

The transition between different hydration states is a key aspect of manganese chemistry. For instance, manganese(II) thiocyanate (B1210189) can form both a dihydrate and a tetrahydrate. uni-kiel.deresearchgate.net The tetrahydrate is typically formed from aqueous solutions. uni-kiel.deresearchgate.net However, under vacuum at room temperature, the tetrahydrate can lose water to form the dihydrate before eventually becoming anhydrous. uni-kiel.deresearchgate.net Isothermic water sorption studies have confirmed that the dihydrate is stable at low humidity, while the tetrahydrate is favored at higher humidity levels. uni-kiel.de

The crystal structures of various manganese dihydrate compounds have been meticulously determined using single-crystal X-ray diffraction. These studies provide precise atomic coordinates and bond parameters, offering deep insights into their molecular architecture.

For example, manganese(II) bromide dihydrate (MnBr₂·2H₂O) features polymeric chains of manganese and bromine atoms. aip.org The manganese ion is in an octahedral environment, coordinated to four bridging bromine atoms and two cis-oriented water molecules. aip.orgiucr.org These chains are then linked by hydrogen bonds involving the water molecules. aip.org Similarly, manganese(II) chloride dihydrate (MnCl₂·2H₂O) is a coordination polymer where each manganese center is coordinated to four doubly bridging chloride ligands and two trans-aqua ligands, completing the octahedral geometry. wikipedia.orgaip.org

The anion plays a significant role in the resulting structure. In manganese(II) propionate (B1217596) dihydrate, the manganese atoms are linked by a complex bridging system involving a bidentate propionate group, an oxygen atom from a second propionate group, and a water molecule, forming infinite linear chains. iucr.org In manganese dihydrogen diphthalate dihydrate, the manganese atom exhibits a distorted octahedral coordination with six oxygen atoms, two from water molecules and four from the phthalate (B1215562) groups. iucr.org

The table below summarizes the crystallographic data for several manganese dihydrate compounds, illustrating the diversity in their structures.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Manganese methylammonium (B1206745) trichloride (B1173362) dihydrate iucr.org | Monoclinic | P2₁/c | 7.774 | 9.122 | 11.457 | 91.41 |

| Manganous formate dihydrate jps.jp | Monoclinic | P2₁/c | 8.86 | 7.29 | 9.60 | 97.7 |

| Manganese(II) propionate dihydrate iucr.org | Monoclinic | C2/c | 22.857 | 6.645 | 14.057 | 114.28 |

| Manganese dihydrogen diphthalate dihydrate iucr.org | Monoclinic | P2Jc | 13.018 | 5.158 | 12.940 | 113.90 |

| Poly-bis(μ-dimethylphosphinato)diaquomanganese(II) cdnsciencepub.com | Monoclinic | C2/c | 20.722 | 4.8652 | 11.0689 | 102.209 |

| Bis(glycine)manganese(II) bromide dihydrate (Form I) iucr.org | Monoclinic | P2Jc | 11.943 | 6.060 | 8.979 | 111.65 |

| Bis(glycine)manganese(II) bromide dihydrate (Form II) iucr.org | Orthorhombic | Pbea | 21.613 | 12.649 | 8.990 | - |

Influence of Synthesis Parameters on Crystal Structure and Habit

The synthesis conditions exert a profound influence on the resulting crystal structure, hydration state, and morphology of manganese compounds. Factors such as the choice of solvent, temperature, concentration of reactants, and the presence of additives can be manipulated to control the crystallization process.

The formation of different hydrates of manganese(II) thiocyanate serves as a clear example. Synthesis from an aqueous solution typically yields the tetrahydrate. uni-kiel.deresearchgate.net However, the accidental introduction of 3-cyanopyridine (B1664610) into the aqueous reaction mixture led to the formation of single crystals of the dihydrate, Mn(NCS)₂(H₂O)₂. uni-kiel.deresearchgate.net This suggests that additives can alter the crystallization pathway, favoring the formation of a less common hydrate (B1144303).

In the case of manganese phosphate (B84403) hydrates, the reaction temperature and the use of a chelating agent were found to be critical. acs.org At room temperature, a mixture of switzerite (Mn₃(PO₄)₂·7H₂O) and niahite (NH₄MnPO₄·H₂O) was produced. acs.org By aging the solution at 80°C or through hydrothermal treatment at higher temperatures (100–180°C), hureaulite [Mn₅(PO₃OH)₂(PO₄)₂·4H₂O] particles were obtained. acs.org The slower crystal growth at 80°C, facilitated by the chelation of Mn²⁺ ions with citric acid, resulted in large, well-formed hexagonal prism single crystals. acs.org

The solvent system can also dictate the polymorphic outcome. For instance, in the synthesis of manganese(II) sulfide (B99878) (MnS) nanocrystals, reacting manganese(II) chloride and thiourea (B124793) in an autoclave at 190°C yielded α-MnS nanocrystals when water was the solvent, but γ-MnS rods when benzene (B151609) was used. beilstein-journals.org

The precursor itself can influence the final product. The thermal decomposition of different manganese thiocyanate complexes with 4-ethylpyridine (B106801) led to various stable and metastable modifications of M(NCS)₂(L)₂ (where M=Mn). acs.org

The table below provides examples of how synthesis parameters affect the resulting manganese compound.

| Precursors | Key Synthesis Parameters | Resulting Manganese Compound/Phase |

| Mn(NCS)₂ and water uni-kiel.deresearchgate.net | Standard aqueous solution | Mn(NCS)₂(H₂O)₄ (tetrahydrate) |

| Mn(NCS)₂ and water with 3-cyanopyridine uni-kiel.deresearchgate.net | Additive present in aqueous solution | Mn(NCS)₂(H₂O)₂ (dihydrate) |

| MnCl₂, (NH₄)₂HPO₄, citric acid acs.org | Room temperature | Switzerite and Niahite |

| MnCl₂, (NH₄)₂HPO₄, citric acid acs.org | Aging at 80°C or hydrothermal treatment (100-180°C) | Hureaulite |

| MnCl₂ and thiourea beilstein-journals.org | Autoclave at 190°C in water | α-MnS nanocrystals |

| MnCl₂ and thiourea beilstein-journals.org | Autoclave at 190°C in benzene | γ-MnS rods |

In Depth Spectroscopic Characterization Research

Vibrational Spectroscopy Studies (FTIR and Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for probing the molecular structure of manganese dihydrate compounds. These methods provide detailed information on the functional groups present, their bonding arrangements, and the influence of the crystal lattice.

In manganese dihydrate compounds, such as manganese dihydrogen phosphate (B84403) dihydrate (Mn(H₂PO₄)₂·2H₂O) and manganese(II) nitroprusside dihydrate (Mn[Fe(CN)₅NO]·2H₂O), FTIR and Raman spectra allow for the precise assignment of vibrational modes.

For Mn(H₂PO₄)₂·2H₂O, the spectra are complex, showing distinct regions corresponding to the vibrations of the phosphate ions and the water molecules. epa.gov The internal vibrations of the PO₄ groups, such as stretching and bending modes, are sensitive to the protonation state and coordination with the manganese ion. epa.govresearchgate.net The OH stretching region often exhibits broad "ABC" bands, which are characteristic of strong hydrogen bonds within the crystal structure. researchgate.net

In the case of manganese(II) nitroprusside dihydrate, the IR spectrum confirms the bonding of the water molecules. unlp.edu.ar Vibrational modes for the nitroprusside anion, [Fe(CN)₅NO]²⁻, are also prominent. Specifically, the C≡N and N=O stretching frequencies provide insight into the coordination environment of the anion. unlp.edu.ar The comparison between IR and Raman spectra for the ν(NO) wavenumbers can confirm strong vibrational interactions between adjacent NO groups within the crystal lattice. unlp.edu.ar

Table 1: Selected Vibrational Frequencies for Manganese Dihydrate Compounds This table is interactive. Click on headers to sort.

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| Mn(H₂PO₄)₂·2H₂O | FTIR / Raman | 1300-400 | PO₄ stretching and POH bending modes | researchgate.net |

| Mn(H₂PO₄)₂·2H₂O | FTIR / Raman | 2800-3600 | OH stretching modes (water and P-OH) | researchgate.net |

| Mn[Fe(CN)₅NO]·2H₂O | IR / Raman | ~1940 | ν(NO) stretching | unlp.edu.ar |

| [Mn(C₅H₇O₂)₂L] | FTIR | 1595-1615 | Asymmetric ν(COO⁻) | nih.gov |

| [Mn(C₅H₇O₂)₂L] | FTIR | 1407-1458 | Symmetric ν(COO⁻) | nih.gov |

The vibrational spectra of manganese dihydrate compounds are highly sensitive to intermolecular forces, particularly hydrogen bonding. In Mn(H₂PO₄)₂·2H₂O, four distinct types of hydrogen bonds exist, two formed by the POH groups and two by the water molecules. researchgate.net The strength and nature of these bonds can be deduced from the wavenumbers of the OH stretching vibrations, especially when using isotopic substitution (deuteration). researchgate.net

Furthermore, the non-coincidence of many Raman and infrared bands in compounds like manganese ammonium (B1175870) dihydrogendiphosphate hydrate (B1144303) (Mn₀.₅NH₄H₂P₂O₇·H₂O) confirms a centrosymmetric crystal structure, as predicted by X-ray diffraction. researchgate.net This phenomenon, known as the rule of mutual exclusion, is a direct consequence of the crystal's symmetry. Low-frequency modes in the spectra are often assigned to external modes, such as the librations (rocking, wagging, twisting) of water molecules and lattice vibrations involving the manganese cation. epa.govcnr.it

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Analysis

UV-Visible spectroscopy is employed to study the electronic transitions within the manganese ions and associated ligands. For manganese(II) compounds, which have a d⁵ electron configuration, d-d electronic transitions are spin-forbidden and therefore typically exhibit very low intensity. internationaljournalcorner.com

In aqueous solutions, the Mn²⁺ ion often shows very weak absorption bands in the visible region. rsc.orgupb.ro However, when manganese is doped into a host lattice like TiO₂, new energy levels can be introduced within the band gap of the host material, leading to significant changes in the UV-Vis spectrum and a decrease in the band gap energy. internationaljournalcorner.com For instance, doping TiO₂ with Mn²⁺ can introduce absorption features in the visible region, attributed to charge transfer transitions between the metal d-electrons and the TiO₂ conduction or valence band. internationaljournalcorner.com

In manganese(III) compounds, such as H₂MnP₃O₁₀·2H₂O, the d-d transitions are spin-allowed, resulting in more intense absorption bands. The diffuse-reflectance UV-visible spectrum of this compound is consistent with a distorted octahedral environment for the Mn(III) ion. acs.org

Electron Paramagnetic Resonance (EPR/ESR) Spectroscopy for Manganese Oxidation States and Spin States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying paramagnetic species like the manganese(II) ion. Mn²⁺ has a high-spin d⁵ configuration with a total electron spin S = 5/2.

EPR spectra of Mn²⁺ ions are characteristically dominated by a six-line pattern. tandfonline.comfigshare.com This sextet arises from the hyperfine coupling between the electron spin (S=5/2) and the nuclear spin of the ⁵⁵Mn isotope (I = 5/2), which has 100% natural abundance. tandfonline.com The presence of this distinct six-line signal is a definitive indicator of the Mn(II) oxidation state.

In single-crystal studies, such as those on manganese formate (B1220265) dihydrate, the angular dependence of the EPR linewidth can reveal contributions from fine structure terms due to inequivalent Mn²⁺ sites in the crystal lattice. researchgate.net In powdered samples of MnO₂, the EPR signal often appears as a broad, single line, with the width of the signal correlating to the Mn³⁺/Mn⁴⁺ ratio and the presence of OH⁻ groups. researchgate.net Traces of Mn²⁺ in these samples can be identified by the characteristic six-line hyperfine structure. researchgate.net

Table 2: Representative EPR Parameters for Mn(II) Systems This table is interactive. Click on headers to sort.

| System | g-value | Hyperfine Splitting (A) | Comments | Reference |

|---|---|---|---|---|

| Mn²⁺ in Magnesium Maleate Dihydrate | ~2.0 | ~95 G | Five fine structure transitions, each split into six hyperfine components. | tandfonline.com |

| Mn²⁺ in Cadmium Formate Dihydrate | ~2.0 | Not specified | Exhibits one set of five fine structural transitions, each with six hyperfine lines. | researchgate.net |

| MnO₂ powders | 1.94 | Not applicable | Wide single line for Mn⁴⁺. | researchgate.net |

| MnSO₄ water solution traces in MnO₂ | 2.000 | 8.81 mT | Characteristic six-line signal for Mn²⁺. | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation State Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of elements within the top few nanometers of a material's surface. For manganese, which can exist in multiple oxidation states (e.g., +2, +3, +4), XPS is an invaluable characterization tool. nih.gov

The determination of the manganese oxidation state is primarily achieved by analyzing the binding energies and shapes of the Mn 2p and Mn 3s core level spectra. iaea.org The Mn 2p region shows two peaks, Mn 2p₃/₂ and Mn 2p₁/₂, due to spin-orbit coupling. The binding energy of the Mn 2p₃/₂ peak and the energy separation between the two spin-orbit components can provide clues about the oxidation state. For example, in manganese cobalt oxalate (B1200264) dihydrate, the Mn 2p₃/₂ binding energy at 641.9 eV is characteristic of Mn(II). rsc.org

A more robust method for distinguishing between Mn oxidation states involves analyzing the multiplet splitting of the Mn 3s peak. thermofisher.com This splitting arises from the coupling of the 3s photoelectron with the 3d valence electrons. The magnitude of this energy separation (ΔE) is diagnostic of the oxidation state: it is largest for Mn(II) (~5.5-6.0 eV) and smallest for Mn(IV) (~4.5-4.8 eV), with Mn(III) having an intermediate value (~4.7-5.3 eV). iaea.orgthermofisher.com

Thermal and Thermochemical Behavior Research

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are cornerstone techniques for studying the thermal decomposition of manganese dihydrate compounds. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing endothermic and exothermic events.

The initial stage in the thermal analysis of manganese dihydrates is typically dehydration, the release of their two water molecules of crystallization. The nature of this process can vary depending on the specific salt.

For many manganese dihydrates, such as manganese(II) oxalate (B1200264) dihydrate (MnC2O4·2H2O), dehydration occurs in a single, well-defined step. researchgate.net This suggests that the water molecules are energetically equivalent within the crystal lattice. TGA curves for manganese oxalate dihydrate show a distinct mass loss corresponding to two water molecules, a process that is often complete before the onset of the decomposition of the anhydrous oxalate. globethesis.comresearchgate.net For γ-MnC2O4·2H2O, the dehydration proceeds in one step. researchgate.net

In other compounds, like manganese dihydrogenphosphate dihydrate (Mn(H2PO4)2·2H2O), the dehydration is the first of a two-step decomposition process. The TGA/DTA curves show an initial mass loss attributed to the release of the two water molecules, followed by the decomposition of the resulting anhydrous manganese dihydrogenphosphate at a higher temperature. researchgate.netacs.org The water eliminated at temperatures below 423 K is generally considered water of crystallization. acs.org

Following dehydration, the resulting anhydrous manganese salt undergoes further decomposition upon continued heating, leading to the formation of various manganese oxides. The specific pathway and final product depend on the anion and the atmospheric conditions (e.g., air or inert gas).

Manganese Oxalate (anhydrous): After the dehydration of manganese oxalate dihydrate, the anhydrous MnC2O4 decomposes. In an air atmosphere, this decomposition leads to the formation of manganese oxides. The process can be complex, potentially involving intermediates like manganese carbonate (MnCO3) before the final formation of oxides such as Mn2O3 or Mn3O4 (hausmannite) at higher temperatures. researchgate.netresearchgate.net Studies have shown that the decomposition of the anhydrous oxalate can lead to MnO, which may subsequently oxidize. rsc.org

Manganese Dihydrogenphosphate (anhydrous): The thermal decomposition of Mn(H2PO4)2 occurs after the initial dehydration. This second step involves a polycondensation reaction and the breaking of P-OH bonds. acs.org The final decomposition product has been identified through X-ray powder diffraction (XRD) and FT-IR spectroscopy as manganese cyclotetraphosphate (Mn2P4O12). acs.orgresearchgate.netacs.org

The table below summarizes typical thermal events observed for manganese dihydrate compounds during TGA/DTA.

| Compound | Step | Temperature Range (°C) | Process | Final Product |

| Manganese Oxalate Dihydrate | 1 | 100 - 200 | Dehydration | Anhydrous MnC2O4 |

| 2 | 250 - 350 | Decomposition of Oxalate | Mn3O4 / Mn2O3 | |

| Manganese Dihydrogenphosphate Dihydrate | 1 | ~116 - 230 | Dehydration | Anhydrous Mn(H2PO4)2 |

| 2 | ~230 - 300 | Decomposition/Condensation | Mn2P4O12 | |

| Manganese Formate (B1220265) Dihydrate | 1 | ~100 - 200 | Dehydration | Anhydrous Mn(HCOO)2 |

Differential Scanning Calorimetry (DSC) for Enthalpic Changes in Manganese Dihydrates

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material. This technique is crucial for quantifying the enthalpy changes (ΔH) for the endothermic dehydration and subsequent exothermic or endothermic decomposition reactions.

For manganese(II) oxalate dihydrate (MnC2O4·2H2O), the dehydration is an endothermic process, with a reported enthalpy change (ΔH) of approximately 86 kJ/mol. researchgate.net Another study on a different crystal form, γ-MnC2O4·2H2O, reported a dehydration enthalpy of 149 kJ/mol. researchgate.net

In the case of manganese hypophosphite monohydrate, which undergoes a similar dehydration process, the enthalpy change for the release of water was found to be 337.22 J/g. kku.ac.th For manganese dihydrogenphosphate dihydrate, the thermodynamic functions (ΔH, ΔG, and ΔS) have been calculated for both the dehydration and decomposition stages, indicating that both are nonspontaneous processes that require heat input. researchgate.netacs.org

The table below presents selected enthalpy data for the thermal decomposition of manganese dihydrate compounds.

| Compound | Process | Enthalpy Change (ΔH) | Reference |

| Manganese(II) Oxalate Dihydrate | Dehydration | 86 kJ/mol | researchgate.net |

| γ-Manganese(II) Oxalate Dihydrate | Dehydration | 149 kJ/mol | researchgate.net |

| Manganese Dihydrogenphosphate Dihydrate | Dehydration (Step 1) | 67.58 ± 0.25 kJ/mol | researchgate.net |

| Manganese Dihydrogenphosphate Dihydrate | Decomposition (Step 2) | 166.70 ± 0.09 kJ/mol | researchgate.net |

Kinetic Studies of Solid-State Decomposition Reactions

The study of reaction kinetics provides insight into the rate and mechanism of solid-state decompositions. Non-isothermal kinetic analysis, using data from TGA experiments performed at multiple heating rates, is a common approach.

Isoconversional (model-free) methods are powerful tools for determining kinetic parameters without assuming a specific reaction model. These methods analyze the relationship between temperature and heating rate at a constant extent of conversion (α).

Ozawa Method (Flynn-Wall-Ozawa, FWO): This method is widely used to calculate activation energy (Ea) from TGA data at different heating rates. Studies on manganese dihydrogenphosphate dihydrate have successfully applied the Ozawa method to determine the activation energies for both dehydration and decomposition steps. acs.orgresearchgate.net

Kissinger-Akahira-Sunose (KAS) Method: Similar to the Ozawa method, the KAS method is another reliable isoconversional approach for calculating activation energy. It has been used in conjunction with the Ozawa method to ensure consistency in the kinetic analysis of compounds like Mn(H2PO4)2·2H2O. researchgate.netacs.orgakjournals.com

Coats-Redfern Method: While primarily a model-fitting method, the Coats-Redfern equation is often used to determine the most probable reaction mechanism (conversion function) by comparing the activation energy it yields with the values obtained from isoconversional methods. acs.orgacs.org For the decomposition of Mn(H2PO4)2·2H2O, this method was used to estimate the possible conversion functions for the dehydration and decomposition reactions. researchgate.netacs.org

The activation energy (Ea) is the minimum energy required to initiate the decomposition reaction. The conversion function, g(α), describes the mathematical model that best represents the solid-state reaction mechanism (e.g., nucleation, diffusion, or phase boundary movement).

For the thermal decomposition of manganese dihydrogenphosphate dihydrate , the average activation energy for the first step (dehydration) was found to be in the range of 52.87–72.91 kJ/mol. researchgate.net The second step (decomposition) had a significantly higher activation energy, in the range of 156.14–174.65 kJ/mol. researchgate.net Using the Coats-Redfern method, the conversion function for the dehydration was determined to be related to "cylindrical symmetry," while the decomposition step was best described by "three-dimension diffusion". researchgate.netacs.org

For manganese(II) formate dihydrate , the activation enthalpy for dehydration was determined to be 17.2 ± 1.0 kcal/mol (approximately 72 kJ/mol) using several different methods. rsc.org

Studies on manganese(II) oxalate dihydrate have reported activation energies for dehydration around 18.3 kcal/mol (76.6 kJ/mol) rsc.orgrsc.org and 97.159 kJ/mol. globethesis.com

The table below summarizes kinetic parameters for the decomposition of various manganese dihydrate compounds.

| Compound | Process | Method | Activation Energy (Ea) | Conversion Function (Model) |

| Manganese Dihydrogenphosphate Dihydrate | Dehydration | Ozawa, KAS | 52.87–72.91 kJ/mol researchgate.net | Cylindrical symmetry researchgate.netacs.org |

| Decomposition | Ozawa, KAS | 156.14–174.65 kJ/mol researchgate.net | Three-dimension diffusion researchgate.netacs.org | |

| Manganese(II) Formate Dihydrate | Dehydration | Isothermal/Dynamic | ~72 kJ/mol rsc.org | Not specified |

| Manganese(II) Oxalate Dihydrate | Dehydration | Isothermal | 76.6 kJ/mol (18.3 kcal/mol) rsc.orgrsc.org | Contracting envelope rsc.orgrsc.org |

| Dehydration | Iso-conversional | 97.159 kJ/mol globethesis.com | Random nucleation and growth globethesis.com |

Thermodynamic Property Determination and Analysis (ΔH, ΔG, ΔS)

The thermodynamic properties of manganese dihydrate, specifically manganese dihydrogenphosphate dihydrate (Mn(H₂PO₄)₂·2H₂O), have been a subject of detailed investigation. The analysis of changes in enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) during its thermal decomposition provides valuable information about the energy requirements and spontaneity of the process.

The thermal decomposition of manganese dihydrogenphosphate dihydrate occurs in two distinct stages. The first stage involves dehydration, followed by a second stage of further decomposition. Thermodynamic functions for each stage have been calculated using the activated complex theory. researchgate.netacs.org

For the first stage of decomposition, the calculated thermodynamic values indicate that the process is endothermic, requiring an input of heat, and is nonspontaneous. researchgate.netacs.org The negative entropy change suggests a decrease in the disorder of the system, which can be interpreted as a "slow" reaction step. researchgate.net

The second stage of decomposition also demonstrates an endothermic and nonspontaneous nature. researchgate.netacs.org The positive enthalpy values for both stages confirm that heat is absorbed during the reactions. researchgate.net

Detailed research findings for the thermodynamic parameters of manganese dihydrogenphosphate dihydrate's thermal decomposition are presented below.

Table 1: Thermodynamic Properties of Manganese Dihydrogenphosphate Dihydrate Decomposition

| Decomposition Stage | ΔH (kJ mol⁻¹) | ΔG (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) |

|---|---|---|---|

| First Stage | 67.58 ± 0.25 | 180.77 ± 5.30 | -176.65 ± 0.41 |

| Second Stage | 166.70 ± 0.09 | 285.51 ± 1.29 | -124.29 ± 0.09 |

Data sourced from studies on the thermal decomposition of Mn(H₂PO₄)₂·2H₂O. researchgate.net

In a separate study concerning manganese(II) formate dihydrate, the dehydration process was analyzed to determine its energetic parameters. The enthalpy of activation for the dehydration at {011} faces was determined through two different methods: direct microscopic measurements and microgravimetry. The results from both methods were in close agreement, yielding values of 18.6 ± 1.8 kcal mol⁻¹ and 17.1 ± 1.5 kcal mol⁻¹, respectively. rsc.org Notably, the entropy change associated with this activation was found to be insignificantly small. rsc.org

Influence of External Fields (e.g., Magnetic Field) on Thermal Stability and Crystallization

The application of external magnetic fields during the crystallization and thermal analysis of manganese hydrates can induce notable changes in their structural and physical properties.

Research on manganese tartrate dihydrate crystals grown in the presence of a 182 Gauss magnetic field revealed modifications in the crystal's habit face and lattice planes. ijsrr.org While thermal analysis via thermogravimetry (TGA) and differential scanning calorimetry (DSC) showed no major alterations in the decomposition stages, single-crystal X-ray diffraction (XRD) analysis confirmed a change in cell dimensions and volume due to the magnetic field. ijsrr.org The endothermic peaks in the DSC thermogram for crystals grown in a magnetic field (MnTrmf) showed a slight shift to a higher temperature (170°C) for the first peak compared to those grown without a field (MnTr) (160°C), while the second peak remained at 385°C for both. ijsrr.org

Studies on manganese dichloride tetrahydrate (MnCl₂·4H₂O) have also shown that a magnetic field can alter the crystal growth rate. acs.org The effect was observed to be dependent on temperature and the supersaturation of the solution. acs.org

The influence of magnetic fields is not uniform across all materials and can depend on whether the substance is paramagnetic or diamagnetic. acs.org Manganese(II) salts are known to be paramagnetic. wikipedia.org In some cases, the application of a magnetic field can lead to a decrease in the decomposition temperature. For instance, studies on cobalt nitrate (B79036) hexahydrate, another paramagnetic salt, showed that freeze-thaw cycles in a magnetic field resulted in a shift to a lower decomposition temperature. scielo.br This phenomenon is linked to the magnetic field's ability to affect the Gibbs free energy and the stability of water molecules and their hydrogen bonding network. scielo.br

Coordination Chemistry Research of Manganese Dihydrates

Ligand Design and Complexation Studies with Manganese Dihydrate Precursors

The strategic design of ligands is fundamental to controlling the structure and reactivity of the resulting manganese complexes. Researchers employ a variety of ligands, from simple monodentate to complex macrocyclic and polydentate systems, to modulate the coordination environment of the manganese ion. Manganese dihydrate salts are common starting materials in these syntheses.

For instance, the reaction of manganese(III) acetate (B1210297) dihydrate with tetradentate O^C^C^O-type ligands, derived from differently substituted imidazolium (B1220033) salts, has yielded a novel class of manganese(III) complexes. unipd.it These complexes, with the general formula [MnBrL1–3], have been characterized by electrospray ionization mass spectrometry (ESI-MS) and single-crystal X-ray diffraction (SC-XRD), confirming their coordination geometry. unipd.it

Macrocyclic ligands, such as those based on a 1,7-diaza-12-crown-4 platform functionalized with acetate or piperidineacetamide pendant arms, have been used to create seven-coordinate Mn(II) complexes. nih.gov X-ray crystallography of [Mn(tO2DO2A)(H2O)]·2H2O revealed that the manganese ion is coordinated to six donor atoms of the macrocyclic ligand and one water molecule. nih.gov Potentiometric titrations have been employed to determine the stability constants of these complexes with Mn(II) and other biologically relevant metal ions. nih.govmdpi.com

Furthermore, the use of N′-benzylidenepyrazine-2-carbohydrazonamide as a ligand with manganese(II) chloride has resulted in the synthesis of new coordination compounds. mdpi.com Spectroscopic analysis suggests that the ligand binds to the metal center in a bidentate fashion through an azomethine nitrogen atom and a nitrogen atom from the pyrazine (B50134) ring. mdpi.com

The following table summarizes selected examples of manganese complexes synthesized from dihydrate precursors and the ligands involved.

| Manganese Precursor | Ligand Type | Resulting Complex Formula | Reference |

| Manganese(III) acetate dihydrate | Tetradentate O^C^C^O | [MnBrL1–3] | unipd.it |

| Manganese(II) salt | 1,7-diaza-12-crown-4 based macrocycle | [Mn(tO2DO2A)(H2O)] | nih.gov |

| Manganese(II) chloride | N′-benzylidenepyrazine-2-carbohydrazonamide | Mn(L)Cl₂ | mdpi.com |

Investigation of Redox Chemistry and Oxidation State Transitions within Manganese Dihydrate Complexes

A key feature of manganese chemistry is its rich redox behavior, with accessible oxidation states ranging from +2 to +7. The ligands coordinated to the manganese center play a crucial role in stabilizing specific oxidation states and influencing the redox potentials of the Mn(II)/Mn(III) and Mn(III)/Mn(IV) couples.

Studies have shown that the redox potential for the manganese(III)/(II) couple in aqueous solutions can vary significantly, from +1.51 V vs. NHE for the hydrated ion at pH 0 to as low as -0.95 V for a glucarate (B1238325) complex at pH 13.5. researchgate.net Similarly, the Mn(IV)/(III) couple ranges from +1.0 V to -0.04 V under different conditions. researchgate.net In aprotic media, the range of redox potentials is even wider. researchgate.net

The formation of Mn(III) species from Mn(II) precursors is a subject of intense research. For example, redox-driven reactions involving Mn(II) species adsorbed on manganese(IV) oxide surfaces can lead to the formation of dissolved Mn(III)-ligand complexes. acs.orgnih.gov The use of pyrophosphate as a ligand has demonstrated that freezing can accelerate the formation of Mn(III)-pyrophosphate complexes. nih.gov This is attributed to the concentration of reactants in the liquid intergrain boundaries of the ice. nih.gov

The influence of the ligand environment on the oxidation state is also evident in the study of manganosalen complexes. Small variations in the substituents on the salen ligand can lead to significant differences in the redox potential of the Mn(III)/Mn(II) couple, with values spanning over 1000 mV. nih.gov Time-dependent density functional theory (TDDFT) calculations have been used to correlate the Mn K-edge X-ray absorption near-edge structure (XANES) with the average oxidation state of manganese in various complexes. researchgate.net

The table below presents the range of redox potentials observed for manganese complexes in different environments.

| Redox Couple | Medium | Redox Potential Range (V vs. NHE) | Reference |

| Mn(III)/Mn(II) | Aqueous | +1.51 to -0.95 | researchgate.net |

| Mn(IV)/Mn(III) | Aqueous | +1.0 to -0.04 | researchgate.net |

| Mn(IV)/Mn(III) & Mn(III)/Mn(II) | Aprotic | +2.01 to -0.96 | researchgate.net |

Structure-Activity Relationship Studies in Manganese Dihydrate Coordination Compounds

Understanding the relationship between the structure of a manganese complex and its activity is crucial for designing new functional materials and catalysts. This involves correlating the coordination geometry, electronic properties, and steric factors with the observed chemical or physical behavior.

In the field of catalysis, manganese complexes derived from manganese(III) acetate dihydrate and tetradentate O^C^C^O ligands have been investigated as catalysts for the cycloaddition of CO₂ to epoxides. unipd.it The catalytic activity was found to be dependent on the substituents on the ligand, with the [MnBrL3] complex showing the highest activity. unipd.it Kinetic studies revealed a pseudo-first-order dependence on the epoxide concentration. unipd.it

Structure-activity relationships are also important in the development of therapeutic agents. For instance, the antimicrobial activity of novel Schiff base octaazamacrocyclic complexes of Mn(II) has been evaluated against various bacterial and fungal strains. frontiersin.org The results indicated that the macrocyclic Mn(II) complexes exhibit greater antimicrobial potential compared to the parent ligands. frontiersin.org Similarly, two new manganese(II) complexes with bisaroylhydrazone derivatives have been synthesized and their structure-activity relationship was studied using time-dependent DFT calculations. researchgate.net

The antioxidant activity of manganosalen complexes has been linked to their structural features. nih.gov Studies have shown that the ability to scavenge reactive oxygen species (ROS) varies depending on the specific manganosalen model, highlighting the influence of structural factors over the redox properties of the complexes in determining their antioxidant efficacy. nih.gov

The following table provides examples of structure-activity relationships in manganese coordination compounds.

| Complex Type | Application | Key Structural Feature Influencing Activity | Reference |

| [MnBrL3] | Catalysis (CO₂ cycloaddition) | Substituents on the O^C^C^O ligand | unipd.it |

| Macrocyclic Mn(II) complexes | Antimicrobial agents | Macrocyclic structure | frontiersin.org |

| Manganosalen complexes | Antioxidants | Structural factors of the salen ligand | nih.gov |

Synthesis and Characterization of Novel Manganese Dihydrate Coordination Architectures

The synthesis of novel coordination architectures, such as coordination polymers and metal-organic frameworks (MOFs), is a burgeoning area of manganese chemistry. These materials often exhibit interesting properties, including porosity, magnetism, and catalytic activity. Manganese dihydrate salts are frequently used as the manganese source in these syntheses.

For example, reactions of 4,4'-bipyridine (B149096) with manganese(II) succinate (B1194679) tetrahydrate and manganese(II) glutarate tetrahydrate have yielded coordination polymers with three-dimensional open frameworks and open-layer structures, respectively. capes.gov.br The magnetic properties of these materials were found to be related to the bridging mode of the carboxylate groups. capes.gov.br

A series of manganese phosphonate (B1237965) clusters with unprecedented topologies have been synthesized and characterized. researchgate.net These include a complex with a twisted oval of twenty homovalent manganese(III) ions and a mixed-valent pentadecanuclear complex containing six Mn(III) and nine Mn(II) ions. researchgate.net The flexibility of phosphonate ligands to adopt various coordination modes allows for the formation of such diverse and well-defined coordination geometries. researchgate.net

The characterization of these novel architectures relies on a combination of analytical techniques. Single-crystal X-ray diffraction is indispensable for determining the precise three-dimensional structure. Other techniques such as infrared spectroscopy, thermogravimetric analysis, and elemental analysis are used to confirm the composition and bonding within the complexes. mdpi.com Magnetic susceptibility measurements are employed to probe the magnetic behavior of polynuclear manganese complexes. capes.gov.br

The table below highlights some novel manganese coordination architectures and their key structural features.

| Manganese Precursor | Bridging Ligand(s) | Resulting Architecture | Key Structural Feature | Reference |

| Mn(C₄H₄O₄)·4H₂O | 4,4'-bipyridine, succinate | 3D open framework | Interlinked layers sustained by bpy ligands | capes.gov.br |

| Mn(C₅H₆O₄)·4H₂O | 4,4'-bipyridine, glutarate | Open layers | Ribbon-like chains connected by bpy ligands | capes.gov.br |

| Not specified | Phosphonate | Heptadecanuclear cluster | Rudder-like cage structure | researchgate.net |

Catalytic Research Applications of Manganese Dihydrates

Manganese (III) acetate (B1210297) dihydrate, a moderately water-soluble crystalline brown powder, serves as a significant oxidizing agent and catalyst in a multitude of organic synthesis research applications. wikipedia.orgamericanelements.com Its utility is particularly pronounced in reactions involving radical intermediates, where it functions as a mild and selective one-electron oxidant. sigmaaldrich.comchemeurope.com The compound is typically prepared by reacting potassium permanganate (B83412) with manganese(II) acetate in acetic acid. wikipedia.org Structurally, the dihydrate form is an oxo-centered trimer of Mn(III) with bridging acetate ligands. nih.gov

Materials Science and Engineering Research Leveraging Manganese Dihydrates

Precursor Role in the Synthesis of Advanced Manganese Oxide Nanomaterials

Manganese dihydrate compounds are widely employed as precursors for the synthesis of advanced manganese oxide (MnO, Mn₂O₃, Mn₃O₄, MnO₂) nanomaterials. sigmaaldrich.comleapchem.com The choice of the dihydrate precursor and the synthesis method allows for fine control over the resulting nanoparticle's size, morphology, and crystal structure, which in turn dictates its properties and application suitability. researchgate.net

Several synthesis techniques utilize manganese dihydrates: